Cas no 57930-95-7 (Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-)

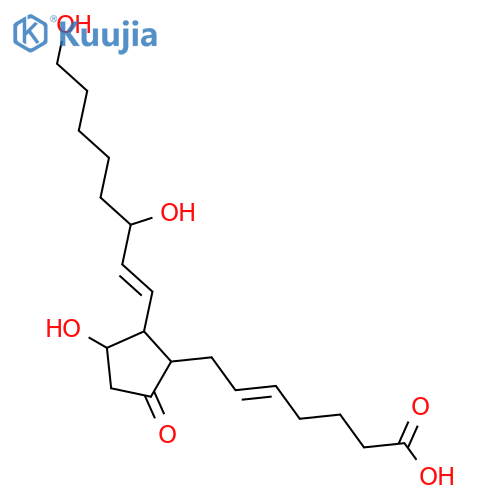

57930-95-7 structure

商品名:Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-

Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)- 化学的及び物理的性質

名前と識別子

-

- Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-

- 20-hydroxy Prostaglandin E2

- 20-hydroxy Prostaglandin E2 Lipid Maps MS Standard

- 20-hydroxy-PGE2

- 20-hydroxy-prostaglandin E2

- 9-OXO-11ALPHA,15S,20-TRIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID

- 20-OH-PGE2

- (5Z,11(alpha),13E,15S)-11,15-Dihydroxy-9-oxo-prosta-5,13-dien-1-oate

- 20-hydroxy PGE2

- 2DUQ67RPB3

- SCHEMBL138467

- Prosta-5,13-dien-1-oic acid, 11,15,20-trihydroxy-9-oxo-, (5Z,11alpha,13E,15S)-

- 20-hydroxy Prostaglandin E2 Lipid Maps(R) MS Standard

- 20-Hydroxyprostaglandin E2

- AKOS040756067

- SR-01000946847

- (5Z,13E,15S)-11alpha,15,20-trihydroxy-9-oxoprosta-5,13-dien-1-oic acid

- DTXSID901316974

- 9-oxo-11R,15S,20-trihydroxy-5Z,13E-prostadienoic acid

- CHEBI:137370

- SR-01000946847-1

- 57930-95-7

- (Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

- LMFA03010014

- (Z)-7-((1R,2R,3R)-2-((S,E)-3,8-dihydroxyoct-1-en-1-yl)-3-hydroxy-5-oxocyclopentyl)hept-5-enoic acid

- Q58341502

- (5Z,11alpha,13E,15S)-11,15,20-trihydroxy-9-oxoprosta-5,13-dien-1-oic acid

- PD018262

- (5Z,11(alpha),13E,15S)-11,15-Dihydroxy-9-oxo-prosta-5,13-dien-1-oic acid

- Prosta-5,13-dien-1-oic acid, 11,15,20-trihydroxy-9-oxo-, (5Z,11.alpha.,13E,15S)-

- 20-hydroxy Prostaglandin E2 (20-hydroxy PGE2)

-

- MDL: MFCD00216058

- インチ: InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1

- InChIKey: AZIGEYVZEVXWAD-NZGURKHLSA-N

- ほほえんだ: C(=C/C[C@@H]1[C@@H](/C=C/[C@H](CCCCCO)O)[C@@H](CC1=O)O)/CCCC(=O)O

計算された属性

- せいみつぶんしりょう: 368.22000

- どういたいしつりょう: 368.22

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 13

- 複雑さ: 485

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 115A^2

じっけんとくせい

- 密度みつど: 1.21

- ふってん: 610.3°Cat760mmHg

- フラッシュポイント: 336.9°C

- 屈折率: 1.576

- PSA: 115.06000

- LogP: 2.22350

Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67190-500ug |

20-hydroxy Prostaglandin E2 |

57930-95-7 | 98% | 500ug |

¥5443.00 | 2022-04-26 | |

| Cooke Chemical | M8068747-100μg |

20-hydroxyProstaglandinE2(20-hydroxyPGE2) |

57930-95-7 | 98% | 100μg |

RMB 1794.40 | 2025-02-20 | |

| 1PlusChem | 1P00EC1F-1mg |

20-HYDROXY PROSTAGLANDIN E2 |

57930-95-7 | ≥95% | 1mg |

$1009.00 | 2025-02-27 | |

| A2B Chem LLC | AG67987-1mg |

20-HYDROXY PROSTAGLANDIN E2 |

57930-95-7 | ≥95% | 1mg |

$765.00 | 2024-04-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67190-50ug |

20-hydroxy Prostaglandin E2 |

57930-95-7 | 98% | 50ug |

¥756.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205103-50µg |

20-hydroxy Prostaglandin E2, |

57930-95-7 | 50µg |

¥436.00 | 2023-09-05 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67190-1mg |

20-hydroxy Prostaglandin E2 |

57930-95-7 | 98% | 1mg |

¥9172.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67190-100ug |

20-hydroxy Prostaglandin E2 |

57930-95-7 | 98% | 100ug |

¥1340.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205103-50 µg |

20-hydroxy Prostaglandin E2, |

57930-95-7 | 50µg |

¥436.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912584-100μg |

20-hydroxy Prostaglandin E2 (20-hydroxy PGE2) |

57930-95-7 | 98% | 100μg |

¥2,243.00 | 2022-09-01 |

Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)- 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

57930-95-7 (Prosta-5,13-dien-1-oicacid, 11,15,20-trihydroxy-9-oxo-, (5Z,11a,13E,15S)-) 関連製品

- 112137-89-0(misoprostol acid)

- 24570-01-2(11-Epiprostaglandin E1)

- 745-65-3(Prostaglandin E1)

- 27415-25-4(8-Isoprostaglandin E2)

- 363-24-6(Prostaglandin E2)

- 21003-46-3(8-Isoprostaglandin E1)

- 17968-82-0(Prostaglandin D1)

- 119008-22-9(5,6-DIHYDRO PGE3)

- 38873-82-4(15(R)\u200b-\u200bProstaglandin E2)

- 36150-00-2(5-trans-Prostaglandin E2)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量